O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Description
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), CAS No. 2104-64-5, is an organophosphorus insecticide with the molecular formula C₁₄H₁₄NO₄PS and a molecular weight of 323.3 g/mol. Structurally, it features a phenyl group attached to a phosphorus atom, an ethyl group via an oxygen atom, and a 4-nitrophenyl substituent through a thioester linkage . EPN is classified as a phosphonothioate and is primarily used in agriculture to control pests in crops like cotton. Its mechanism of action involves inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects in target organisms .
EPN has been studied extensively for its pharmacokinetics, metabolism, and toxicity. Subchronic dermal exposure in hens (2.5–10 mg/kg/day) induces delayed neurotoxicity, characterized by axonal degeneration in the spinal cord, similar to tri-ortho-cresyl phosphate (TOCP) . Metabolism in mammals and birds involves oxidative desulfuration to the more toxic oxon metabolite (O-ethyl O-4-nitrophenyl phenylphosphonate), followed by hydrolysis to O-ethyl phenylphosphonothioic acid (EPPTA) and phenylphosphonic acid (PPA) .
Properties
IUPAC Name |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |
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InChI Key |
AIGRXSNSLVJMEA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
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Molecular Formula |
C14H14NO4PS | |
| Record name | EPN | |
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| Record name | EPN | |
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DSSTOX Substance ID |
DTXSID7022174 | |
| Record name | EPN | |
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Molecular Weight |
323.31 g/mol | |
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Physical Description |
Light yellow crystalline powder with an aromatic odor. Used as an insecticide for cotton and an acaricide. (EPA, 1998), Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 degrees F.] [NIOSH], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Yellow solid with an aromatic odor., Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 °F.] | |
| Record name | EPN | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
215 °C @ 5 mm Hg, at 0.667kPa: 215 °C | |
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Solubility |
Insoluble (NIOSH, 2023), Miscible with isopropanol, benzene, toluene, xylene, acetone, methanol, Very sol in ether, ethanol, In water, 3.11 mg/l @ 20-25 °C, Solubility in water: none, Insoluble | |
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Density |
1.268 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.270 @ 25 °C, 1.3 g/cm³, 1.27, (77 °F): 1.27 | |
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Vapor Pressure |
0.0003 mmHg at 212 °F (EPA, 1998), 0.00000095 [mmHg], 9.50X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0003 mmHg, (212 °F): 0.0003 mmHg | |
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Color/Form |
Light yellow crystals, Yellow crystals, White crystalline solid, Liquid, For more Color/Form (Complete) data for EPN (6 total), please visit the HSDB record page. | |
CAS No. |
2104-64-5 | |
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| Record name | O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | |
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| Record name | O-ethyl O-4-nitrophenyl phenylphosphonothioate | |
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| Record name | ETHYL P-NITROPHENYL BENZENETHIOPHOSPHONATE | |
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Melting Point |
97 °F (EPA, 1998), 36 °C, 97 °F | |
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Mechanism of Action
Target of Action
EPN, also known as O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate or Santox, is a non-systemic organophosphate insecticide. Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.
Mode of Action
EPN inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing hyperexcitation . This hyperexcitation disrupts normal nerve function, leading to paralysis and death in insects.
Biochemical Pathways
The inhibition of AChE by EPN affects the cholinergic pathway, which is involved in transmitting signals in the nervous system. The accumulation of acetylcholine due to AChE inhibition disrupts this pathway, leading to the aforementioned hyperexcitation.
Result of Action
The molecular and cellular effects of EPN’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, EPN induces a state of hyperexcitation in the nervous system. This leads to paralysis and eventual death in insects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EPN. For instance, contact with strong reducing agents may cause the formation of flammable and toxic phosphine gas. Additionally, EPN is a yellow solid with an aromatic odor, and it becomes a brown liquid above 97°F, indicating that temperature can affect its physical state.
Biological Activity
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate, commonly known as EPN, is an organophosphorus compound primarily utilized as an insecticide and acaricide. Its chemical structure allows it to act effectively against a variety of pests, making it a valuable tool in agricultural practices. This article delves into the biological activity of EPN, focusing on its mechanisms of action, toxicity profiles, metabolic pathways, and relevant case studies.
EPN is characterized by its light yellow crystalline appearance and aromatic odor. It is classified under the family of phenylphosphonothioates and has been extensively studied for its insecticidal properties.
Chemical Structure
- Molecular Formula : CHNOPS
- Molecular Weight : 285.32 g/mol
EPN functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, EPN disrupts the normal breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system in insects. This mechanism is similar to other organophosphate pesticides but varies in potency and specificity.
Toxicity Profiles
The toxicity of EPN varies across different species and exposure routes. Key findings include:
- Acute Toxicity : EPN exhibits high acute toxicity in various animal models, particularly birds and mammals. The oral LD50 values have been reported as follows:
- Chronic Effects : Long-term exposure has been associated with neurotoxic effects in hens, indicating potential risks for livestock exposed to residues .
Metabolism and Disposition
Studies have shown that EPN undergoes significant metabolic transformation upon exposure. In male cats subjected to dermal administration, the following metabolic pathways were observed:
- Excretion : Approximately 29.9% of absorbed radioactivity was excreted in urine, with minimal recovery in feces (3.2%). The primary metabolites identified included:
The half-life of EPN elimination from plasma was approximately 9.1 days, with a longer residence time observed in nervous tissues compared to other organs .
Study on Insecticidal Efficacy
In a comparative study involving various organophosphate insecticides, EPN demonstrated superior efficacy against rice stem borers when tested under controlled conditions. Field tests indicated that while EPN was effective, its performance varied based on environmental factors such as temperature and humidity .
Neurotoxicological Assessment
Research conducted on the neurotoxic effects of EPN highlighted significant behavioral changes in exposed hens. Chronic dermal exposure led to observable neurotoxicity symptoms, reinforcing concerns regarding its safety for non-target species .
Table 1: Toxicity Summary of EPN Across Species
| Species | Route of Exposure | LD50 (mg/kg) |
|---|---|---|
| Rats | Oral | 25 |
| Mice | Oral | 20 |
| Birds | Oral | 10 |
| Hens | Dermal | Variable |
Table 2: Metabolic Pathways of EPN
| Metabolite | Percentage Excreted |
|---|---|
| O-Ethyl phenylphosphonothioic acid (EPPTA) | Major metabolite |
| O-Ethyl phenylphosphonic acid (EPPA) | Minor metabolite |
| Phenylphosphonic acid (PPA) | Minor metabolite |
Scientific Research Applications
Agricultural Applications
EPN is primarily utilized as an insecticide and acaricide . Its effectiveness against a wide range of pests makes it a valuable tool in agricultural practices:
-
Target Pests : EPN is effective against numerous agricultural pests including:
- European corn borer
- Bollworm
- Rice stem borer
- Various aphids, mites, and leaf miners
-
Application Methods : The compound can be administered through different routes such as:
- Foliar sprays
- Soil treatments
- Granular applications
This versatility allows for targeted pest management strategies that can help improve crop yields while minimizing damage from pest infestations .
Toxicological Studies
Research has extensively documented the toxicological effects of EPN on various animal models, particularly focusing on its neurotoxic potential:
- Dermal Exposure Studies : A study involving daily dermal administration of EPN in hens demonstrated significant neurotoxic effects, including ataxia and paralysis at higher doses. Histopathological examinations revealed degeneration of axons and myelin in the spinal cord, indicating delayed neurotoxicity .
- Metabolism and Excretion : In male cats subjected to dermal exposure, studies showed that EPN was metabolized to several products, with O-Ethyl phenylphosphonic acid being the primary metabolite. This study highlighted the compound's distribution in various tissues and its elimination pathways .
Case Study 1: Neurotoxicity in Avian Species
A controlled study evaluated the effects of subchronic exposure to EPN on hens. The results indicated that even low doses could lead to subtle neurological changes, while higher doses resulted in severe clinical symptoms and mortality. This study emphasized the need for careful handling and application practices to mitigate risks to non-target species .
Case Study 2: Metabolic Pathways in Mammals
Research on male cats provided insights into the metabolic fate of EPN following dermal exposure. The findings showed that after repeated dosing, a significant portion of EPN was excreted via urine, with minimal intact compound detected. This information is crucial for understanding potential risks associated with environmental contamination .
Data Tables
The following tables summarize key findings from research studies on EPN:
Comparison with Similar Compounds
Structural and Functional Analogues
EPN belongs to the phenylphosphonothioate class. Key structural analogues include:

Structural Activity Relationship (SAR):
Metabolic Pathways
EPN and its analogues undergo distinct metabolic activation and detoxification:
Species Differences:
Toxicity Profiles
Mechanistic Insights:
Preparation Methods
Synthesis of O,O-Diethyl Dithiophosphate
The production of O-ethyl O-(4-nitrophenyl) phenylphosphonothioate begins with the synthesis of O,O-diethyl dithiophosphate, a critical intermediate. Industrial methods employ phosphorus pentasulfide (P₂S₅) and absolute ethanol under controlled conditions:
| Parameter | Specification |
|---|---|
| Reactants | 400–700 parts P₂S₅, 300–600 parts ethanol |
| Catalyst | Pyridine (600–900 parts) |
| Temperature | 60–80°C under slight negative pressure |
| Reaction Time | 30 minutes post-addition |
| Byproduct Management | H₂S gas neutralized with NaOH |
This exothermic reaction yields O,O-diethyl dithiophosphate, which is subsequently purified via distillation to remove residual solvents and catalysts.
Chlorination to O,O-Diethyl Thiophosphoryl Chloride
The intermediate undergoes chlorination to introduce reactive chloride groups:
| Step | Details |
|---|---|
| Chlorine Gas Addition | 300–600 parts Cl₂ introduced under controlled flow |
| Post-Chlorination | Catalyzed by pyridine at 25–40°C |
| Product Isolation | Centrifugation to remove sulfur byproducts |
| Purification | Thin-film evaporation to ≥99% purity |
The resulting O,O-diethyl thiophosphoryl chloride serves as a versatile precursor for further functionalization.
Nucleophilic Substitution with 4-Nitrophenolate
Reaction Mechanism
The final step involves substituting one ethoxy group with 4-nitrophenoxy via nucleophilic aromatic substitution. Sodium 4-nitrophenolate, generated by deprotonating 4-nitrophenol with NaOH, reacts with the chlorinated intermediate:
$$
\text{O,O-Diethyl thiophosphoryl chloride} + \text{Na}^+ \text{-O-C}6\text{H}4\text{-NO}_2 \rightarrow \text{this compound} + \text{NaCl}
$$
Optimization Parameters
| Variable | Optimal Range |
|---|---|
| Solvent | Anhydrous acetone or tetrahydrofuran |
| Temperature | 50–70°C |
| Molar Ratio | 1:1.2 (chloride : 4-nitrophenolate) |
| Reaction Time | 4–6 hours |
| Yield | 78–85% after recrystallization |
The reaction progress is monitored via thin-layer chromatography (TLC), with hexane:ethyl acetate (7:3) as the mobile phase.
Alternative Pathways for Specialty Applications
Phenylphosphonothioic Dichloride Route
For high-purity applications, phenylphosphonothioic dichloride (PhP(S)Cl₂) serves as an alternative starting material:
Ethoxylation :
$$
\text{PhP(S)Cl}2 + \text{EtOH} \xrightarrow{\text{Et}3\text{N}} \text{PhP(S)(OEt)Cl} + \text{HCl}
$$
Triethylamine scavenges HCl, driving the reaction to completion.4-Nitrophenoxy Substitution :
$$
\text{PhP(S)(OEt)Cl} + \text{Na}^+ \text{-O-C}6\text{H}4\text{-NO}_2 \rightarrow \text{Target Compound} + \text{NaCl}
$$
| Advantage | Outcome |
|---|---|
| Reduced Byproducts | Higher isolated yield (88–92%) |
| Scalability | Adaptable to continuous flow systems |
Industrial Purification and Quality Control
Crystallization Techniques
Crude product is purified via fractional crystallization using ethanol-water mixtures:
| Condition | Specification |
|---|---|
| Solvent Ratio | Ethanol:H₂O (3:1 v/v) |
| Cooling Rate | 2°C/min to 4°C |
| Crystal Size | 50–100 μm (optimized for filtration) |
Analytical Validation
| Method | Parameter | Acceptance Criteria |
|---|---|---|
| GC-MS | Purity | ≥99.0% (m/z 324.0455 [M+H]⁺) |
| HPLC-UV | 4-Nitrophenol Content | ≤0.1% (λ = 310 nm) |
| Karl Fischer Titration | Moisture | ≤0.05% w/w |
Emerging Methodologies and Research Directions
Enzymatic Catalysis
Recent studies explore lipase-mediated transesterification to replace harsh chlorination steps, though yields remain suboptimal (≤65%).
Solvent-Free Mechanochemistry
Ball-milling techniques show promise for reducing solvent use, with preliminary yields of 70–75% under 30 Hz vibrational frequency.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying EPN in environmental or biological samples?
EPN is typically quantified using gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) due to its organophosphorus structure and nitroaromatic moiety. Sample preparation involves extraction with organic solvents (e.g., ethanol-propylene glycol mixtures) followed by enzymatic detoxification assays to measure metabolites like 4-nitrophenol, which can be detected via spectrophotometry at 400–420 nm . For residue analysis, the European Union’s 2020 pesticide guidelines specify a detection limit of 0.005 mg/kg using GC-MS with a column retention time of ~13.9 minutes under optimized conditions . Certified reference materials (e.g., TraceCERT®) are critical for calibration, ensuring accuracy in quantification .
Basic: What is the primary mechanism of EPN’s toxicity in biological systems?
EPN inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, disrupting synaptic acetylcholine breakdown and causing neurotoxic effects. This mechanism is confirmed through in vitro assays using rat liver homogenates, where EPN’s detoxification is measured via NADP-dependent 4-nitrophenol formation . In vivo studies in hens demonstrate delayed neurotoxicity characterized by ataxia and axonal degeneration, mimicking organophosphate-induced delayed neuropathy (OPIDN) . The IC50 for AChE inhibition is concentration-dependent, with subacute exposure thresholds established at 0.005 mg/kg .
Advanced: How do structural modifications to EPN’s phenyl and nitrophenyl groups influence its bioactivity and persistence?
Comparative studies of phenylphosphonothioate analogs reveal that electron-withdrawing substituents (e.g., nitro, cyano) on the aromatic ring enhance AChE inhibition and environmental persistence. For example:
- Cyanofenphos (4-cyanophenyl substitution) shows higher insecticidal activity but reduced hydrolytic stability compared to EPN .
- Leptophos (2,5-dichloro-4-bromophenyl substitution) exhibits greater neurotoxicity but lower soil half-life .
The O-ethyl group in EPN contributes to its lipophilicity, facilitating blood-brain barrier penetration, while the nitrophenyl group stabilizes the molecule against photodegradation . Structure-activity relationship (SAR) models suggest that steric hindrance at the phosphorus center inversely correlates with enzymatic hydrolysis rates .
Advanced: What enzymatic pathways are involved in EPN detoxification, and how can these be assayed experimentally?
EPN is metabolized primarily by phosphotriesterases (PTEs) , which catalyze hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism. Key steps include:
Enzymatic activation : Rat liver microsomes oxidize EPN to its oxon form, enhancing AChE inhibition .
Detoxification : PTEs hydrolyze EPN into O-ethyl phenylphosphonothioate and 4-nitrophenol, quantified using UV-Vis spectrophotometry at 410 nm .
Stereochemical inversion : ^18O-labeling studies confirm that hydrolysis proceeds with inversion at the phosphorus center, indicating direct water nucleophilic attack rather than enzyme-substrate intermediates .
Methodology: Incubate EPN with NADP, glucose-6-phosphate, and rat liver homogenate at 37°C for 60 minutes; measure 4-nitrophenol formation .
Basic: What safety protocols are mandated for handling EPN in laboratory settings?
EPN is classified as Acute Toxicity Category 1 (H300) and requires:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respirators with organic vapor cartridges .
- Ventilation : Use fume hoods for solvent handling to avoid inhalation of vapors .
- Storage : At 2–8°C in airtight containers, away from oxidizers .
- Spill management : Absorb with vermiculite and dispose as hazardous waste (UN 2783) .
Advanced: What in vivo models are used to study EPN’s neurotoxicity, and what endpoints are measured?
Adult hens (Gallus gallus domesticus) are the gold standard for OPIDN studies due to similarities in neuropathy target esterase (NTE) sensitivity. Experimental design includes:
- Dermal exposure : Apply EPN (0.1–10 mg/kg/day) for 21 days .
- Endpoints :
- Clinical signs : Ataxia, limb weakness, and paralysis.
- Histopathology : Axonal degeneration in sciatic nerves (hematoxylin-eosin staining).
- Biomarkers : Plasma butyrylcholinesterase (BChE) inhibition ≥70% correlates with neurotoxicity .
Co-exposure to ketone solvents (e.g., methyl ethyl ketone) exacerbates neurotoxicity, highlighting synergistic effects in industrial settings .
Basic: What regulatory guidelines govern EPN’s use in research and agriculture?
EPN is restricted under:
- EU Regulation (EC) No 1107/2009 : Prohibited due to neurotoxic metabolites and environmental persistence .
- U.S. EPA : Classified as a Restricted Use Pesticide (RUP), requiring applicator certification .
- ISO 17025 : Mandates third-party validation of analytical methods for residue monitoring .
Advanced: How does stereochemistry influence EPN’s environmental fate and enzymatic hydrolysis?
EPN’s chiral phosphorus center leads to enantioselective degradation in soil and water. Pseudomonas spp. preferentially hydrolyze the (R)-enantiomer, leaving the (S)-form persistent . Hydrolysis rates differ by >50% between enantiomers in LC-MS/MS assays using chiral columns (e.g., Chiralpak IA). Stereochemical inversion during PTE-catalyzed hydrolysis confirms an SN2 mechanism, critical for designing enantiomer-specific bioremediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
